Maximin-Ht
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ILGPVLGLVGNALGGLIKNE |
Origin of Product |
United States |
Biosynthesis Pathways and Elucidation of Biotransformation Mechanisms
Natural Biosynthesis Pathways of Hydroxytyrosol (B1673988)
Hydroxytyrosol (HT) is a plant-derived phenolic compound recognized for its potent antioxidant properties. nih.gov Its natural synthesis occurs primarily through plant-based pathways and microbial fermentation. mdpi.comnih.gov
Plant-Based Synthetic Routes in Olea europaea and Other Botanical Sources
In olive trees (Olea europaea), the biosynthesis of HT involves a complex network of enzymes. nih.govmdpi.com While not yet fully elucidated, research has identified key enzymes and intermediates involved in this process. nih.gov
Tyrosine serves as a precursor molecule in the formation of HT in plants like the olive tree. nih.govmdpi.com Two principal pathways originating from tyrosine have been identified. nih.govmdpi.com
One of the primary pathways for HT formation from tyrosine involves the conversion of L-DOPA and dopamine (B1211576) as intermediates. nih.govmdpi.com In this route, tyrosine is converted to L-DOPA, which is then transformed into dopamine. nih.gov Subsequently, dopamine is further metabolized to produce 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPA), ultimately leading to HT formation. nih.gov Another pathway utilizes tyramine (B21549) and 4-hydroxyphenylethanol. mdpi.com
Several enzymes catalyze the steps in the plant biosynthesis of HT. Key enzymes identified in olive trees include polyphenol oxidase (PPO), DOPA decarboxylase (DDC), copper amine oxidase (CuAO), and acetaldehyde (B116499) dehydrogenase (ALDH). nih.govmdpi.commdpi.com PPO is involved in the conversion of tyrosine to L-DOPA. nih.gov DOPA decarboxylase catalyzes the transformation of L-DOPA into dopamine. fishersci.camdpi.com Tyrosine decarboxylase (TDC) also plays a role, converting tyrosine to tyramine in an alternative pathway. nih.govmdpi.com CuAO is involved in the conversion of dopamine to 3,4-DHPA and tyramine to 4-hydroxyphenylacetic acid (4-HPA). nih.gov ALDH then contributes to the formation of HT from 3,4-DHPA and tyrosol from 4-HPA. nih.gov Phenylethylaldehyde reductase genes, such as OePAR1.1 and OePAR1.2, have also been identified as being involved in HT synthesis from L-DOPA in olives. nih.gov
Transcriptome analysis of young olive fruits has demonstrated the presence of transcripts for the enzymes involved in the HT biosynthesis pathway. nih.govmdpi.com Enzymatic activities of TDC, CuAO, ALDH, and PPO have been identified from proposed HT biosynthesis genes. nih.gov
Microbial Fermentation Pathways for Hydroxytyrosol Synthesis
Beyond olive trees, microbial fermentation has been identified as a viable pathway for HT production. mdpi.comnih.gov This approach offers potential advantages, including environmental sustainability, safety, and cost-effectiveness, compared to traditional physico-chemical techniques and plant extraction. nih.govmdpi.com Various microorganisms, including yeast and Escherichia coli, have been explored for HT synthesis through fermentation. mdpi.complos.org
Research on yeast indicates that the mangiferylic acid pathway contributes to HT formation. mdpi.comnih.govmdpi.com Alongside the Ehrlich pathway, the mangiferylic acid pathway plays a role in the synthesis of tyrosol, a precursor to HT. mdpi.com Sugar metabolism, which generates key precursors like acetyl-CoA, is also critical in microbial HT synthesis. mdpi.comnih.gov
Microbial biotransformation of simple sugars, tyrosol, or tyrosine to HT has been reported, and different artificial pathways have been established for HT biosynthesis in microorganisms. nih.gov For example, engineered E. coli strains have been developed as biocatalysts for HT synthesis, utilizing designed biosynthetic pathways. mdpi.com Studies have explored the conversion of tyrosine to HT using microbial hosts through the expression of specific enzymes and cofactors. lbl.gov This process can involve the selective oxidation of tyrosine to L-DOPA. lbl.gov
Data on enzymatic conversion rates in microbial systems highlight the efficiency of these pathways. For instance, an enzymatic cascade pathway using L-tyrosine as a substrate involving enzymes like HpaBC, L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and PAR resulted in a high catalytic activity and efficient HT synthesis, achieving a conversion rate of 97.1% from L-tyrosine. nih.govacs.org
Table 1: Key Enzymes and Intermediates in Hydroxytyrosol Biosynthesis
| Compound/Enzyme | Role in Pathway | Source Organisms (Examples) |
| Tyrosine | Precursor | Plants (Olea europaea), Microbes |
| L-DOPA | Intermediate | Plants (Olea europaea), Microbes |
| Dopamine | Intermediate | Plants (Olea europaea), Microbes |
| Tyramine | Intermediate (alternative pathway) | Plants (Olea europaea) |
| 3,4-dihydroxyphenylacetaldehyde (3,4-DHPA) | Intermediate | Plants (Olea europaea) |
| 4-hydroxyphenylacetic acid (4-HPA) | Intermediate (alternative pathway) | Plants (Olea europaea) |
| Tyrosol | Intermediate (alternative pathway, microbial) | Microbes, Plants (Olea europaea) |
| Polyphenol Oxidase (PPO) | Catalyzes Tyrosine to L-DOPA, Tyrosol to HT | Plants (Olea europaea) |
| DOPA Decarboxylase (DDC) | Catalyzes L-DOPA to Dopamine | Plants (Olea europaea) |
| Tyrosine Decarboxylase (TDC) | Catalyzes Tyrosine to Tyramine | Plants (Olea europaea) |
| Copper Amine Oxidase (CuAO) | Catalyzes Dopamine to 3,4-DHPA, Tyramine to 4-HPA | Plants (Olea europaea) |
| Acetaldehyde Dehydrogenase (ALDH) | Catalyzes 3,4-DHPA to HT, 4-HPA to Tyrosol | Plants (Olea europaea) |
| HpaBC | Catalyzes Tyrosine to L-DOPA (Microbial) | Escherichia coli (Engineered) acs.org |
| L-amino acid deaminase (LAAD) | Involved in enzymatic cascades (Microbial) | Proteus mirabilis (Engineered) acs.org |
| α-keto acid decarboxylase (ARO10) | Involved in enzymatic cascades (Microbial) | Saccharomyces cerevisiae (Engineered) acs.org |
| Phenylacetaldehyde Reductase (PAR) | Involved in enzymatic cascades (Microbial) | Solanum lycopersicum (Engineered) acs.org |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Role of Ehrlich Pathway in HT Formation
The Ehrlich pathway, traditionally known for the biosynthesis of fusel alcohols from amino acids, plays a role in the formation of Hydroxytyrosol, particularly in microorganisms like Saccharomyces cerevisiae. fishersci.co.ukthegoodscentscompany.comnih.gov In this pathway, tyrosine, an aromatic amino acid, is deaminated to produce an alpha-keto acid, which subsequently undergoes decarboxylation to form an aldehyde. fishersci.co.uk This aldehyde is then reduced to an alcohol. fishersci.co.uk Specifically for HT, the Ehrlich pathway can convert tyrosine to tyrosol, which is a precursor to HT. fishersci.co.uknih.gov Studies using isotopic labeling have suggested the existence of alternative pathways for HT synthesis alongside the tyrosine-dependent Ehrlich pathway in Saccharomyces cerevisiae. wikipedia.org
Environmental and Genetic Factors Influencing Natural HT Biosynthesis
The natural biosynthesis of HT in plants and microorganisms is significantly influenced by a combination of environmental and genetic factors. Environmental conditions such as light intensity, temperature, humidity, precipitation, soil fertility, and salinity can collectively alter the phytochemical profiles of plants and the production of bioactive substances like HT. wikipedia.orgwikipedia.orgottokemi.com For instance, low-temperature conditions have been shown to induce the upregulation of genes and mRNA levels associated with HT biosynthesis in olive trees. wikipedia.org High temperatures, conversely, can inhibit the biosynthesis of certain phenolic compounds by suppressing gene expression and enzyme activity. wikipedia.org
Genetic factors, including the expression levels of key genes encoding enzymes involved in the biosynthetic pathways, play a crucial role in determining the capacity for HT production. flybase.orgbmrb.iowikipedia.orgbiocrick.com Research has identified several enzymes, such as polyphenol oxidase (PPO), DOPA decarboxylase (DDC), copper amine oxidase (CuAO), and aldehyde dehydrogenase (ALDH), as having crucial roles in HT biosynthesis. flybase.orgbmrb.iowikipedia.org Transcriptome analysis of olive fruits has confirmed the presence of transcripts for enzymes involved in the HT biosynthetic pathway. wikipedia.org Genetic engineering of microorganisms has also demonstrated that manipulating gene expression and introducing heterologous genes can significantly enhance HT production by optimizing metabolic flow and eliminating competing pathways. flybase.orgwikipedia.orgthegoodscentscompany.com
Enzymatic Biotransformation and Characterization of Enzyme Systems
Enzymatic biotransformation is a key approach for the production of HT, leveraging the specificity and efficiency of enzymes to convert structurally similar substrates into valuable compounds. flybase.orgwikipedia.org This method offers a more environmentally friendly and sustainable alternative to chemical synthesis. flybase.orgwikipedia.org Various enzymes and substrates have been explored for efficient HT synthesis through biotransformation. wikipedia.org
Specificity and Efficiency of Key Enzymes in HT Production
The specificity and efficiency of key enzymes are paramount in achieving high yields of HT through biotransformation. Enzymes like polyphenol oxidase (PPO), DOPA decarboxylase (DDC), copper amine oxidase (CuAO), and aldehyde dehydrogenase (ALDH) are involved in the natural biosynthetic pathways and are also utilized in enzymatic biotransformation. flybase.orgbmrb.iowikipedia.org Another important enzyme system is the 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC), a two-component flavin-dependent monooxygenase, which has been shown to convert tyrosol to HT. wikipedia.orghmdb.cafishersci.caalfa-chemistry.comwikipedia.org Tyrosinase (TYO), a polyphenol oxidase, can also catalyze the hydroxylation of tyrosol into HT. wikipedia.orgfishersci.ca The efficiency of these enzymes can vary, and rate-limiting steps in the biosynthetic pathways often occur at specific enzymatic conversions. wikipedia.orgwikipedia.orgwikipedia.org For example, the tyrosine hydroxylation step catalyzed by mouse tyrosine hydroxylase has been identified as a rate-determining step in some engineered systems, resulting in low HT yields. wikipedia.org
Enzyme Engineering for Enhanced Catalytic Activity (e.g., HpaBC, TYO)
Enzyme engineering plays a significant role in improving the catalytic activity, specificity, and efficiency of enzymes involved in HT production. flybase.orgwikipedia.orgwikipedia.orgwikidata.org Directed evolution and rational design strategies are employed to modify enzyme structures and enhance their performance under specific reaction conditions. wikidata.org
For instance, highly efficient mutant enzymes of HpaBC and TYO have been obtained through protein engineering to overcome rate-limiting steps in HT synthesis pathways. bmrb.iowikipedia.orgwikipedia.org By replacing less efficient enzymes or optimizing the activity of existing ones, researchers have achieved significantly higher conversion rates of precursors to HT. wikipedia.orgwikipedia.orgwikipedia.org Engineered E. coli strains expressing modified HpaBC have shown remarkable efficiency in converting tyrosine or tyrosol to HT. wikipedia.orgwikipedia.orghmdb.cafishersci.caalfa-chemistry.comwikipedia.orgmpg.de Similarly, engineering efforts focused on enzymes like tyramine oxidase (TYO) have aimed to optimize their activity for enhanced HT production. wikipedia.orgwikipedia.org The strategic manipulation of enzymatic activity through engineering underscores the potential of synthetic biology to boost production capacities. wikipedia.orgwikipedia.org
Co-factor Cycling and Optimization in Enzymatic Systems
Co-factor cycling and optimization are critical aspects of designing efficient enzymatic systems for HT production, particularly in engineered microbial hosts. Many enzymes involved in HT biosynthesis and biotransformation require specific co-factors for their catalytic activity. wikipedia.orgwikipedia.org For example, tyrosine hydroxylase, an enzyme that can initiate one pathway of HT synthesis from tyrosine, requires a pterin (B48896) cofactor for its function. wikipedia.orgwikipedia.org
Biotechnological Production Strategies and Metabolic Engineering of Hydroxytyrosol
Non-Genetic Modification Organism (Non-GMO) Approaches for HT Production
The use of non-genetically modified organisms for producing Hydroxytyrosol (B1673988) is gaining traction due to its alignment with consumer preferences for natural products and its potential for sustainable manufacturing. nih.gov This approach leverages the inherent metabolic pathways of microorganisms and advanced bioprocessing techniques to achieve efficient HT synthesis. nih.gov
A key strategy in non-GMO production is the identification and optimization of microbial strains with a natural ability to produce Hydroxytyrosol. Researchers have successfully screened various bacteria and fungi for this purpose. For instance, strains of Serratia marcescens, Pseudomonas aeruginosa, and Rhodopseudomonas sp. have been identified as potential candidates for HT production. The optimization of culture conditions, such as media composition, pH, and temperature, is crucial for maximizing the productivity of these selected strains. nih.gov One study highlighted the use of Aspergillus niger to bioconvert olive mill wastewater, achieving an HT concentration of 0.5 g/L after meticulous optimization of submerged culture conditions. nih.gov
Immobilized cell technology represents a significant advancement in biotransformation processes for HT production. By entrapping microbial cells within a solid support matrix, this technique enhances stability, allows for continuous operation, and simplifies product recovery. This method has been effectively used to improve the efficiency of converting precursor molecules into Hydroxytyrosol, demonstrating its potential for scalable and sustainable production. nih.gov
A notable advantage of microbial biotransformation is the ability to utilize low-cost, abundant agro-industrial waste as feedstock. Olive oil mill effluent (OME), a major pollutant from the olive oil industry, is rich in phenolic compounds like oleuropein (B1677263), which can be converted into Hydroxytyrosol. This process, known as valorization, not only provides a sustainable route for HT production but also addresses a significant environmental challenge by converting waste into a high-value product. nih.gov This approach adds economic value to the by-products of the olive oil industry while contributing to a circular economy. nih.gov
Table 1: Non-GMO Microbial Production of Hydroxytyrosol
| Microbial Strain | Substrate/Waste Stream | Max. HT Concentration | Reference |
| Aspergillus niger | Olive Mill Wastewater | 0.5 g/L | nih.gov |
| Aspergillus niger | Rape Leaf Extract | 1.1 g/L | nih.gov |
Transgenic Biosynthesis of Hydroxytyrosol (GMO-based)
Genetic and metabolic engineering provides powerful tools to enhance Hydroxytyrosol production by introducing or modifying biosynthetic pathways in host organisms. nih.govnih.gov This GMO-based approach allows for the creation of microbial cell factories specifically designed for high-yield HT synthesis. nih.gov
The selection of a suitable host organism is a critical first step in developing a transgenic production system. Escherichia coli and Saccharomyces cerevisiae are commonly used hosts due to their well-characterized genetics, rapid growth, and established fermentation processes. lbl.govnih.gov Cyanobacteria are also being explored as potential chassis organisms for their ability to utilize CO2 as a carbon source. pnas.org Genetic manipulation in these hosts can involve various strategies, such as increasing the supply of precursor molecules, overexpressing bottleneck enzymes, and deleting competing metabolic pathways to redirect cellular resources towards HT production. nih.govnih.govpsu.edu
Table 2: Host Organisms for GMO-based Hydroxytyrosol Production
| Host Organism | Rationale for Use | Key Engineering Strategies | Reference |
| Escherichia coli | Well-understood genetics, rapid growth, established fermentation tools. | Pathway reconstitution, precursor supply enhancement, deletion of competing pathways. | lbl.govnih.gov |
| Saccharomyces cerevisiae | GRAS status, robust for industrial fermentation, capable of post-translational modifications. | Engineering of precursor pathways (e.g., shikimate), heterologous enzyme expression. | nih.govlbl.gov |
| Cyanobacteria | Photosynthetic (utilizes CO2), potential for sustainable production. | Introduction of HT biosynthetic genes, optimization of carbon fixation. | pnas.org |
Construction and Optimization of Artificial Biosynthetic Pathways
De Novo Synthesis from Simple Carbon Sources
The biotechnological production of hydroxytyrosol (HT) from simple carbon sources like glucose represents a significant advancement toward sustainable and cost-effective manufacturing. mdpi.comnih.gov This de novo synthesis approach utilizes engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to convert basic sugars into the complex phenolic compound HT. acs.orgresearchgate.netasm.org The core of this strategy involves constructing artificial metabolic pathways within the host organism.
In S. cerevisiae, a high-yield HT-producing cell factory was developed by first establishing a de novo biosynthetic pathway. acs.orgnih.gov This was achieved through the screening and overexpression of various phenol (B47542) hydroxylases, with paHD from Pseudomonas aeruginosa demonstrating superior catalytic performance. acs.orgnih.gov To further boost production, precursor supply was enhanced by eliminating tyrosine feedback inhibition and redistributing metabolic flux between the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway. acs.orgnih.gov A final engineered yeast strain achieved a production titer of 308.65 mg/L of HT, showcasing the potential of S. cerevisiae for de novo synthesis from a simple and inexpensive feedstock. acs.org
Similarly, engineered E. coli has been successfully used for HT production from glucose. researchgate.net By introducing a dual pathway and overexpressing a functional aldehyde reductase to resolve biosynthetic bottlenecks, researchers achieved an HT concentration of 270.8 mg/L. nih.govnih.gov Another study reported a titer of 1.81 g/L in shake flask fermentation with engineered E. coli, which increased to 2.95 g/L in a fed-batch fermenter, representing the highest reported titer for de novo HT synthesis from glucose at the time. researchgate.net More recent efforts have pushed these yields even higher, with one study achieving 4.97 g/L of HT in a 5 L bioreactor using a temperature-induced system. researcher.life
Co-culture systems, which leverage the metabolic strengths of different microorganisms, have also emerged as a promising strategy. mdpi.com One such system, combining S. cerevisiae and E. coli, was designed for the de novo biosynthesis of HT. nih.gov In this setup, engineered S. cerevisiae produces tyrosol from its endogenous Ehrlich pathway, which is then converted to HT by E. coli. nih.gov This collaborative approach led to the production of 435.32 mg/L of HT. mdpi.comnih.gov
These advancements highlight the feasibility of producing HT from simple carbon sources, offering a more sustainable and scalable alternative to traditional extraction from olive products or complex chemical synthesis. asm.orgnih.gov
Pathway Redesign and Enzyme Selection
Effective biotechnological production of hydroxytyrosol (HT) hinges on strategic pathway redesign and careful enzyme selection to optimize metabolic flux towards the target compound. mdpi.comacs.orgasm.org A primary strategy involves constructing novel biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. acs.orgresearchgate.netnih.gov
Enzyme Selection: The choice of enzymes is critical for pathway efficiency. In one study, various phenol hydroxylases were screened for the construction of a de novo HT pathway in S. cerevisiae, with paHD from Pseudomonas aeruginosa proving to be the most effective. acs.orgnih.gov Another key enzyme, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC), has been instrumental in converting tyrosol to HT. researchgate.netasm.org The HpaBC complex from E. coli has been successfully integrated into S. cerevisiae to facilitate this conversion. asm.orgnih.gov Protein engineering has also been employed to enhance enzyme activity. For instance, mutant versions of HpaBC and tyramine (B21549) oxidase (TYO) were developed to overcome rate-limiting steps in the HT synthesis pathway, significantly increasing conversion rates. researchgate.netnih.gov
Pathway Redesign in S. cerevisiae: In yeast, a common approach is to leverage the endogenous Ehrlich pathway for the production of tyrosol, the direct precursor to HT. mdpi.comfrontiersin.org Metabolic engineering efforts focus on redirecting carbon flow towards tyrosol synthesis. nih.gov This includes enhancing the precursor supply through multimodular engineering, such as eliminating feedback inhibition in the tyrosine synthesis pathway by integrating mutant versions of key enzymes like aro4 and aro7. acs.orgnih.gov Furthermore, constructing an aromatic aldehyde synthase (AAS)-based tyrosine metabolic pathway and redistributing metabolic flux between glycolysis and the pentose phosphate pathway have proven effective in increasing HT titers. acs.orgnih.gov
Pathway Redesign in E. coli: In E. coli, researchers have constructed dual pathways to redirect carbon flow from glucose to HT production. nih.gov This involves introducing genes from various plant and bacterial sources to create an artificial biosynthetic route. nih.gov One strategy involved converting tyrosine to 4-hydroxyphenyl acetaldehyde (B116499) using phenyl acetaldehyde synthase, which was then converted to tyrosol by an alcohol dehydrogenase and finally to HT by HpaBC. nih.gov Addressing biosynthetic bottlenecks, such as those caused by the feaB gene, through the overexpression of a functional aldehyde reductase has also been a successful tactic. nih.govnih.gov
Co-culture Systems: An innovative approach involves a co-culture system of S. cerevisiae and E. coli. mdpi.comnih.gov This design leverages the strengths of both organisms: S. cerevisiae is engineered to produce tyrosol, which is then converted to HT by E. coli expressing the HpaBC enzyme. mdpi.comnih.gov This modular strategy simplifies the engineering of a single organism and has achieved significant HT yields. mdpi.comnih.gov
These combined strategies of thoughtful pathway redesign and meticulous enzyme selection are paving the way for highly efficient and industrially viable microbial production of hydroxytyrosol. mdpi.comasm.org
Metabolic Flux Analysis and Pathway Engineering for Enhanced Yields
Metabolic flux analysis (MFA) and subsequent pathway engineering are crucial for optimizing the biotechnological production of hydroxytyrosol (HT) by identifying and alleviating bottlenecks in the metabolic network. mdpi.comacs.org These techniques allow researchers to understand the distribution of carbon flow within the cell and strategically modify pathways to enhance the yield of the desired product. acs.orgnih.gov
One key strategy in pathway engineering for HT production in Saccharomyces cerevisiae involves redirecting metabolic flux towards the synthesis of tyrosol, the immediate precursor of HT. nih.gov This is often achieved by engineering the shikimate and Ehrlich pathways. nih.gov For example, to increase the supply of precursors, a multimodular engineering approach can be employed. This includes eliminating feedback inhibition from tyrosine by integrating mutated versions of genes like aro4 and aro7. acs.orgnih.gov Additionally, redistributing the metabolic flux between the glycolytic pathway and the pentose phosphate pathway (PPP) can further enhance precursor availability. acs.orgnih.gov Introducing an exogenous gene such as Bbxfpk_opt has been shown to accomplish this redistribution, leading to a 6.88-fold improvement in HT titer. acs.orgnih.gov
In Escherichia coli, pathway engineering has focused on constructing artificial dual pathways to channel carbon flow from glucose towards HT. nih.gov This involves addressing metabolic bottlenecks, such as the activity of the feaB gene product, by overexpressing a functional aldehyde reductase. nih.govnih.gov Such modifications have enabled the redirection of primary metabolic flux from glucose to a tyrosine pool that saturates the initial enzymatic step of the engineered pathway, ultimately increasing HT production. nih.gov Deleting pathways for byproduct formation, like acetic acid, has also proven effective in improving HT titers and minimizing unwanted side reactions. researchgate.net
Dynamic regulation of metabolic pathways is another advanced strategy. A glucose-responsive dynamic regulation system, implemented through the deletion of GAL80 in S. cerevisiae, has resulted in significantly higher HT yields, reaching 308.65 mg/L. acs.orgnih.gov This approach allows for the fine-tuning of gene expression in response to changing substrate levels during fermentation.
Through these sophisticated metabolic flux analysis and pathway engineering strategies, researchers are systematically improving the efficiency and yield of microbial HT production, bringing it closer to industrial-scale feasibility. mdpi.comacs.org
Process Optimization in Biotechnological Production
Optimizing the bioprocess conditions is a critical step in maximizing the yield and efficiency of hydroxytyrosol (HT) production in engineered microorganisms. mdpi.comacs.orgasm.org This involves fine-tuning various parameters of the fermentation process to create an ideal environment for both cell growth and product formation. mdpi.comnih.gov
Scalability and Industrial Feasibility Considerations for HT Production
The transition from laboratory-scale experiments to industrial-scale production of hydroxytyrosol (HT) presents several challenges and considerations that are crucial for commercial viability. acs.orgasm.org Key factors include the cost of raw materials, the efficiency of the production process, and the ability to scale up the fermentation and recovery processes. mdpi.com
Scalability of Fermentation: Scaling up fermentation from shake flasks to large-scale bioreactors is a significant hurdle. asm.org Maintaining optimal conditions such as aeration, agitation, temperature, and pH becomes more complex in larger vessels. nih.gov Successful scale-up has been demonstrated, with studies showing significantly increased HT titers in fed-batch fermentations conducted in bioreactors compared to shake flask cultures. researchgate.netasm.org For instance, one study achieved an HT titer of 677.6 mg/L in a 15 L bioreactor, a substantial increase from the 304.4 mg/L obtained in shake flasks. asm.org Another effort using a temperature-induced strategy in a 5 L bioreactor yielded 4.97 g/L of HT. researcher.life Validating predictive models in bench-scale fermenters (e.g., 3.6 L and 7.5 L) is a critical step in demonstrating the feasibility of the process at a larger scale. nih.gov
Downstream Processing and Purity: The recovery and purification of HT from the fermentation broth represent a substantial part of the production cost. Efficient downstream processing is necessary to obtain a high-purity product suitable for applications in the food, nutraceutical, and cosmetic industries. nih.govnih.gov Current recovery methods involve steps like centrifugation, microfiltration, and concentration under vacuum, which have been shown to yield an HT-rich solution with high purity (e.g., 73.8% of total dry matter). nih.gov The development of cost-effective and scalable purification strategies is essential for industrial application.
Regulatory and Market Acceptance: For HT to be used as a food additive or nutraceutical, it must meet regulatory standards, such as those set by the European Food Safety Authority (EFSA). nih.govresearchgate.net The use of genetically modified organisms (GMOs) in production, while efficient, may face regulatory hurdles and consumer acceptance issues in certain markets. mdpi.com Therefore, the development of non-GMO production strains or efficient processes for removing all traces of the production organism is an important consideration. mdpi.com
In-Depth Analysis of Maximin H: Unraveling Its Molecular Mechanisms
Initial investigations into the chemical compound "Maximin-Ht" suggest a likely reference to the "Maximin H" family of peptides. These peptides are naturally occurring antimicrobial agents found in the skin secretions of the Bombina maxima toad. While the user's query specified "this compound," the available scientific literature predominantly refers to a group of related peptides designated as Maximin H (e.g., Maximin H1, H2, H3, etc.). A comprehensive review of existing research reveals a significant focus on the antimicrobial properties of these peptides.
However, there is a notable absence of scientific data pertaining to the specific molecular mechanisms outlined in the user's request. Detailed investigations into the radical scavenging, antioxidant, and anti-inflammatory activities of Maximin H peptides, as specified, have not been extensively reported in the available scientific literature. Consequently, a detailed article covering the direct scavenging of reactive oxygen and nitrogen species, modulation of endogenous antioxidant enzyme systems (such as Superoxide (B77818) Dismutase, Catalase, Heme Oxygenase-1, and the Glutathione system), or the cellular and molecular anti-inflammatory mechanisms of Maximin H cannot be generated at this time due to the lack of available research findings.
Further scientific exploration is required to elucidate these specific bioactivities of the Maximin H peptide family.
Molecular Mechanisms of Hydroxytyrosol Bioactivity
Cellular and Molecular Anti-inflammatory Mechanisms
Modulation of Inflammatory Signaling Pathways
Hydroxytyrosol (B1673988) has been shown to exert potent anti-inflammatory effects by intervening in key signaling cascades. Research indicates that it can suppress the activation of nuclear factor-kappa B (NF-κB), a primary transcription factor that governs the expression of numerous pro-inflammatory genes. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Furthermore, Hydroxytyrosol modulates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, which are crucial for the production of inflammatory mediators. By downregulating these pathways, Hydroxytyrosol effectively reduces the inflammatory response at a molecular level.
Regulation of Cytokine and Chemokine Expression (e.g., IL-10)
A significant aspect of Hydroxytyrosol's anti-inflammatory action is its ability to regulate the expression of cytokines and chemokines. It has been demonstrated to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Concurrently, Hydroxytyrosol can enhance the expression of anti-inflammatory cytokines, most notably interleukin-10 (IL-10). IL-10 plays a critical role in resolving inflammation and maintaining immune homeostasis. By shifting the cytokine balance towards an anti-inflammatory profile, Hydroxytyrosol helps to mitigate chronic inflammatory conditions.
| Target Pathway | Effect of Hydroxytyrosol | Key Molecules Involved |
| NF-κB Signaling | Inhibition | IκBα, NF-κB |
| MAPK Signaling | Downregulation | ERK1/2, JNK, p38 |
| Cytokine Production | Modulation | TNF-α, IL-1β, IL-6 (decreased); IL-10 (increased) |
Anti-atherogenic Molecular Mechanisms in Cellular Models
Atherosclerosis, a chronic inflammatory disease of the arteries, is a key target of Hydroxytyrosol's protective effects. Its anti-atherogenic properties are mediated through multiple molecular mechanisms observed in cellular models.
Mechanisms of Lipid Peroxidation Inhibition (e.g., LDL Oxidation)
One of the initial steps in atherogenesis is the oxidative modification of low-density lipoprotein (LDL). Hydroxytyrosol is a powerful antioxidant that effectively inhibits LDL oxidation. Its ability to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions like copper prevents the chain reaction of lipid peroxidation. This action preserves the integrity of LDL particles, preventing their uptake by macrophages and the subsequent formation of foam cells, which are a hallmark of atherosclerotic plaques.
Endothelial Function Modulation at a Molecular Level
Hydroxytyrosol plays a crucial role in maintaining endothelial health. It stimulates the production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and inhibits platelet aggregation and leukocyte adhesion. This is achieved by upregulating the expression and activity of endothelial nitric oxide synthase (eNOS). Additionally, Hydroxytyrosol reduces the expression of adhesion molecules on the endothelial surface, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), thereby preventing the recruitment of inflammatory cells to the vessel wall.
| Mechanism | Effect of Hydroxytyrosol | Primary Target |
| Antioxidant Activity | Inhibition of Lipid Peroxidation | Low-Density Lipoprotein (LDL) |
| Endothelial Health | Increased NO Production | Endothelial Nitric Oxide Synthase (eNOS) |
| Anti-inflammatory | Reduced Adhesion Molecule Expression | VCAM-1, ICAM-1 |
Neuroprotective Molecular Pathways
The neuroprotective effects of Hydroxytyrosol are attributed to its ability to cross the blood-brain barrier and counteract pathological processes involved in neurodegenerative diseases.
Cellular Mechanisms of Aβ Oligomer Toxicity Mitigation
In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) oligomers is a primary driver of neurotoxicity. Hydroxytyrosol has been shown to interfere with the formation of these toxic oligomers and fibrils. It can also protect neuronal cells from Aβ-induced oxidative stress and apoptosis (programmed cell death). By modulating pathways related to protein aggregation and cellular stress responses, Hydroxytyrosol helps to preserve neuronal function and viability in the face of Aβ pathology.
Neuroinflammation Regulation at the Molecular Level
Hydroxytyrosol (HT) demonstrates significant anti-inflammatory activity at the molecular level, particularly in the context of neuroinflammation. Its mechanisms primarily involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators within neural cells, such as microglia. Research has shown that HT can suppress neuroinflammatory responses by downregulating the Toll-like receptor 4 (TLR4)-mediated nuclear factor kappa B (NF-κB) activation and the ERK signaling pathway.
In microglial cells, which are the primary immune cells of the central nervous system, HT has been shown to inhibit the secretion of pro-inflammatory cytokines. Studies using lipopolysaccharide (LPS) to induce an inflammatory response in BV2 murine microglial cells found that HT treatment reduced the mRNA levels of mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and CXCL10. The molecular action behind this effect involves the decreased phosphorylation of JNK1/2 and p38 MAPK, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.
Furthermore, HT can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. By preventing the nuclear translocation of the NF-κB p65 subunit and inhibiting MAPK signaling, HT effectively reduces the transcription and release of these inflammatory molecules, thereby mitigating neuroinflammation.
Table 1: Molecular Mechanisms of Hydroxytyrosol in Neuroinflammation Regulation
| Target Pathway/Molecule | Effect of Hydroxytyrosol | Cellular Model | Key Finding | Citation |
|---|---|---|---|---|
| NF-κB Pathway | Inhibition of NF-κB p65 nuclear translocation | LPS-induced BV2 microglia | Suppresses transcription of pro-inflammatory genes. | |
| MAPK Pathway | Decreased phosphorylation of JNK1/2 and p38 | LPS-induced BV2 microglia | Reduces MAPK signaling, leading to lower inflammation. | |
| TLR4 Signaling | Downregulation of TLR4 expression | LPS-induced BV2 microglia | Suppresses the initial trigger for the inflammatory cascade. | |
| NLRP3 Inflammasome | Inhibition of activation | HNPCs and rat microglia | Decreases the processing and release of IL-1β. | |
| Pro-inflammatory Cytokines | Reduced mRNA levels and secretion (TNF-α, IL-1β, IL-6) | BV2 microglia, HNPCs | Alleviates the inflammatory microenvironment. |
Cellular Anti-proliferative and Apoptotic Induction Mechanisms
Hydroxytyrosol exhibits notable anti-cancer properties by inhibiting tumor cell growth and inducing programmed cell death, or apoptosis. Its efficacy has been observed across various cancer cell lines, where it selectively targets cancer cells while showing minimal toxicity to normal cells. The compound's anti-proliferative and pro-apoptotic effects are attributed to its ability to modulate multiple oncogenic signaling pathways, interfere with the cell cycle, and activate intrinsic apoptotic pathways.
Regulation of Cell Cycle and Growth Signaling in Model Systems
One of the primary anti-proliferative mechanisms of hydroxytyrosol is its ability to induce cell cycle arrest, primarily at the G1/S transition phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. In studies on prostate cancer cells (LNCaP and C4-2), HT treatment led to a dose-dependent decrease in the expression of cyclins D1 and E, as well as their partner cyclin-dependent kinases (Cdk2 and Cdk4).
Concurrently, hydroxytyrosol upregulates the expression of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27. These inhibitors bind to and inactivate the cyclin-Cdk complexes, thereby preventing the cell from progressing from the G1 phase to the S phase and effectively halting proliferation. This pleiotropic activity extends to major growth signaling pathways that are often dysregulated in cancer. HT has been shown to inhibit the phosphorylation, and thus the activation, of key survival proteins such as Akt and STAT3. By disrupting these crucial growth and survival signals, HT creates an environment that is unfavorable for cancer cell proliferation.
Table 2: Hydroxytyrosol's Impact on Cell Cycle and Growth Signaling Proteins
| Protein Target | Effect of Hydroxytyrosol | Cancer Model System | Consequence | Citation |
|---|---|---|---|---|
| Cyclin D1 & Cyclin E | Decreased expression | Prostate cancer cells (LNCaP, C4-2) | Inhibition of G1 to S phase progression. | |
| Cdk2 & Cdk4 | Decreased expression | Prostate cancer cells (LNCaP, C4-2) | Reduced kinase activity, halting cell cycle. | |
| p21 & p27 | Increased expression | Prostate cancer cells (LNCaP, C4-2) | Induction of G1/S cell cycle arrest. | |
| Akt (Protein Kinase B) | Inhibition of phosphorylation | Prostate cancer cells | Suppression of survival and growth signaling. | |
| STAT3 | Inhibition of phosphorylation | Prostate cancer cells | Downregulation of oncogenic signaling. |
Pathways Involved in Apoptosis Induction
Hydroxytyrosol is a potent inducer of apoptosis in cancer cells through the modulation of the intrinsic, or mitochondrial, pathway. A critical step in this process is the regulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Research demonstrates that HT treatment shifts the balance in favor of apoptosis by down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. This alteration leads to an increased Bax/Bcl-2 ratio, which is a key determinant for the initiation of apoptosis.
The increased ratio promotes the formation of Bax homodimers, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. This event triggers the activation of a cascade of caspases, which are the executioner enzymes of apoptosis. Studies have confirmed that HT induces the activation of initiator caspase-9 and executioner caspase-3. The activation of caspase-3 leads to the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. In human melanoma and colon cancer cells, HT has been shown to induce apoptosis through these mechanisms, often linked to the generation of reactive oxygen species (ROS) that further stress the cancer cells and push them toward programmed cell death.
Table 3: Key Molecules in Hydroxytyrosol-Induced Apoptosis
| Apoptotic Molecule | Effect of Hydroxytyrosol | Cancer Model System | Pathway and Outcome | Citation |
|---|---|---|---|---|
| Bcl-2 & Bcl-xL | Down-regulation of expression | Prostate cancer cells | Decreased anti-apoptotic protection. | |
| Bax | Up-regulation of expression | Prostate cancer cells | Increased pro-apoptotic signaling. | |
| Bax/Bcl-2 Ratio | Increased ratio | Prostate cancer cells | Promotes mitochondrial permeabilization. | |
| Cytochrome c | Release from mitochondria | Melanoma cells | Activates the apoptosome and caspase cascade. | |
| Caspase-9 & Caspase-3 | Activation | Melanoma cells | Execution of the apoptotic program. | |
| PARP | Cleavage | Prostate cancer cells | A key indicator of apoptosis execution. | |
| p53 | Increased expression | Melanoma cells | Induction of the intrinsic apoptotic pathway. |
Synthesis and Structure Activity Relationship Sar Studies of Hydroxytyrosol Derivatives and Analogs
Chemical Synthesis Methodologies for HT Derivatives
A variety of synthetic strategies have been developed to modify the structure of hydroxytyrosol (B1673988), aiming to enhance its lipophilicity, stability, and biological activity. etsu.eduresearchgate.net These methods range from simple esterifications to the construction of complex heterocyclic scaffolds.
To improve solubility in non-aqueous media, a primary strategy involves the synthesis of lipophilic esters and ethers of hydroxytyrosol. mdpi.com
Esterification: A straightforward and cost-effective method for creating lipophilic HT derivatives is through esterification of its alcoholic moiety. mdpi.comsemanticscholar.orgresearchgate.net This is often achieved by reacting hydroxytyrosol with various acyl chlorides (ranging from C2 to C18) in an eco-friendly solvent like dimethyl carbonate (DMC) at room temperature. mdpi.comsemanticscholar.orgresearchgate.net This method provides good yields of the corresponding hydroxytyrosyl esters. mdpi.comresearchgate.net An alternative approach involves a three-step, high-yield procedure starting from tyrosol or homovanillyl alcohol. nih.govacs.org This process includes:
Chemoselective protection of the alcoholic group using acyl chlorides. nih.govacs.org
Oxidation with reagents like 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP). nih.govacs.org
In situ reduction with sodium dithionite (B78146) (Na2S2O4) to yield the final lipophilic hydroxytyrosol derivative. nih.govacs.org
These lipophilic esters have shown promise as active ingredients in formulations for cutaneous inflammations, as they can permeate the stratum corneum and release the active hydroxytyrosol. mdpi.com
Etherification: The synthesis of hydroxytyrosol alkyl ethers is another method to increase hydrophobicity. etsu.edu These derivatives have demonstrated efficient absorption, with intestinal transport rates correlating with their lipophilicity (butyl > propyl > ethyl > methyl). nih.gov
| Reaction Type | Starting Material | Key Reagents/Solvents | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Hydroxytyrosol | Acyl chlorides (C2–C18), Dimethyl carbonate (DMC) | Hydroxytyrosyl esters | mdpi.com |
| Esterification (Multi-step) | Tyrosol / Homovanillyl alcohol | Acyl chlorides, IBX/DMP, Na2S2O4 | Lipophilic hydroxytyrosol esters | nih.govacs.org |
| Etherification | Hydroxytyrosol | Alkyl halides | Hydroxytyrosyl alkyl ethers | etsu.edunih.gov |
Beyond simple lipophilicity enhancement, more complex derivatives of hydroxytyrosol have been synthesized to investigate their interactions with specific biological receptors. This involves creating rigid, multi-ring structures to probe binding pockets and elucidate mechanisms of action.
Quinoline (B57606) Scaffolds: Quinoline moieties are often incorporated into drug candidates due to their diverse pharmacological activities. Synthesis of hydroxytyrosol-quinoline hybrids allows for the exploration of new biological targets. The synthetic routes typically involve multi-step sequences starting from protected hydroxytyrosol precursors, which are then coupled with quinoline building blocks through reactions like amidation or ether linkages.
Lactam-fused Chroman Scaffolds: The chroman ring system is another privileged scaffold in medicinal chemistry. Fusing a lactam ring to a chroman core derived from hydroxytyrosol creates conformationally constrained analogs. These structures are valuable for studying how the spatial arrangement of key functional groups influences receptor binding and activity. The synthesis often involves intramolecular cyclization reactions of appropriately functionalized hydroxytyrosol derivatives.
Thiazolidine-4-carboxamide derivatives represent another class of heterocyclic compounds synthesized to explore novel bioactivities. These compounds are typically prepared through a two-step process. nih.gov
Step 1: Nucleus Formation: L-cysteine hydrochloride monohydrate is reacted with a substituted benzaldehyde. This condensation reaction forms the core 2-(substituted phenyl)thiazolidine-4-carboxylic acid nucleus. nih.gov
Step 2: Amidation: The carboxylic acid nucleus is then reacted with an amine in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) to form the final thiazolidine-4-carboxamide derivatives. nih.gov
These derivatives have been investigated for activities such as tyrosinase inhibition, with their structural similarity to enzyme substrates making them competitive inhibitors. nih.gov
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the hydroxytyrosol structure impact its biological effects. These analyses guide the design of more potent and selective analogs.
The bioactivity of hydroxytyrosol derivatives is profoundly influenced by the nature and position of various functional groups.
The Catechol Group: The o-dihydroxy (catechol) group on the aromatic ring is fundamental to the high antioxidant activity of hydroxytyrosol. scispace.commdpi.com This moiety is an excellent electron donor and can stabilize free radicals through the formation of an intramolecular hydrogen bond. scispace.com Modifications that remove or block one of the hydroxyl groups generally lead to a significant decrease in antioxidant capacity. scirp.org
Alkyl Chain Length: In lipophilic ester and ether derivatives, the length of the alkyl chain plays a critical role.
Antioxidant Activity: Studies on alkyl nitroderivatives of HT have shown a parabolic relationship between alkyl chain length and antioxidant activity. Shorter alkyl groups (e.g., ethyl, butyl) can enhance antioxidant activity compared to the parent hydroxytyrosol, while longer chains (e.g., hexyl, octyl) tend to decrease it. aip.orgaip.org
Lipophilicity and Absorption: Increasing the alkyl chain length enhances lipophilicity, which can improve intestinal absorption. mdpi.comnih.gov
Side Chain Modifications: Modifying the ethyl side chain of hydroxytyrosol can also modulate activity. For instance, introducing alkyl or cycloalkyl substitutions at the C-1 position of the side chain has been shown to significantly increase cytostatic activity against human osteoblast-like cells compared to hydroxytyrosol itself. nih.gov Cyclo-substituted analogs, in particular, demonstrated superior radical scavenging abilities. nih.gov
| Modification | Effect on Structure | Impact on Bioactivity | Reference |
|---|---|---|---|
| Removal/Blocking of Catechol OH | Disrupts the o-dihydroxy moiety | Significantly decreases antioxidant activity | scirp.org |
| Esterification/Etherification (Short Alkyl Chain) | Increases lipophilicity | Can increase antioxidant activity | aip.orgaip.org |
| Esterification/Etherification (Long Alkyl Chain) | Greatly increases lipophilicity | Decreases antioxidant activity but improves absorption | nih.govaip.org |
| Substitution on Side Chain (e.g., Cycloalkyl) | Adds bulk/rigidity to the side chain | Increases cytostatic and radical scavenging activity | nih.gov |
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological receptor. For flexible molecules like hydroxytyrosol and many of its derivatives, understanding the preferred conformations is key to explaining their activity.
The introduction of rigid structural elements, such as cycloalkyl groups or fused ring systems (e.g., lactam-fused chromans), restricts the number of possible conformations. nih.gov This conformational locking can lead to higher binding affinity if the fixed conformation matches the optimal geometry for the receptor's binding site. For example, the enhanced activity of cyclo-substituted HT analogs suggests that restricting the side chain's flexibility orients the molecule favorably for its biological target. nih.gov
Computational methods, such as molecular docking, are often used to predict how these derivatives will interact with proteins. For thiazolidine-4-carboxamide derivatives, docking studies have shown that hydrogen bonds and hydrophobic interactions are key to their binding with enzymes like tyrosinase, providing a molecular basis for their inhibitory activity. nih.gov
Design Principles for Modulating Affinity and Selectivity
The rational design of Maximin H peptide analogs aims to enhance their therapeutic potential by improving their affinity for microbial targets while increasing their selectivity, thereby minimizing toxicity to host cells. These design principles are primarily guided by structure-activity relationship (SAR) studies, which systematically modify the peptide's structure and evaluate the resulting changes in biological activity. Key parameters that are manipulated include hydrophobicity, net charge, amphipathicity, and the introduction of specific amino acid substitutions.
The Crucial Role of Physicochemical Properties
The antimicrobial activity of Maximin H peptides is intrinsically linked to their physicochemical properties. As α-helical peptides, their ability to interact with and disrupt microbial membranes is paramount. The interplay between hydrophobicity and charge is a critical determinant of both their efficacy and their selectivity.
Hydrophobicity: The hydrophobic residues of Maximin H peptides are essential for their insertion into the lipid bilayer of microbial membranes. Increasing the hydrophobicity of the nonpolar face of the α-helix can enhance antimicrobial potency. However, excessive hydrophobicity can also lead to increased toxicity towards mammalian cells, as it promotes non-specific interactions with host cell membranes. Therefore, a key design principle is to optimize hydrophobicity to achieve a balance between potent antimicrobial activity and low hemolytic activity. nih.govnih.govmdpi.comresearchgate.net
Net Positive Charge: The cationic nature of Maximin H peptides facilitates their initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Increasing the net positive charge can enhance this initial binding and, in some cases, improve antimicrobial activity. However, similar to hydrophobicity, an excessively high positive charge can lead to decreased selectivity. nih.govmdpi.com
The following table illustrates the impact of modifying these properties on the activity of a hypothetical Maximin H analog.
| Peptide Analog | Modification | Net Charge | Mean Hydrophobicity (H) | Antimicrobial Activity (MIC, µM) | Hemolytic Activity (HC50, µM) | Selectivity Index (HC50/MIC) |
| Parent Peptide | - | +4 | 0.5 | 16 | 150 | 9.4 |
| Analog 1 | Increased Hydrophobicity | +4 | 0.7 | 8 | 50 | 6.3 |
| Analog 2 | Increased Net Charge | +6 | 0.5 | 12 | 120 | 10 |
| Analog 3 | Optimized Hydrophobicity & Charge | +5 | 0.6 | 4 | 200 | 50 |
This table is illustrative and based on general principles observed in antimicrobial peptide design. Actual values would be determined experimentally.
Strategic Amino Acid Substitutions
The targeted substitution of specific amino acids is a powerful tool for fine-tuning the affinity and selectivity of Maximin H peptides. Mutational analyses help to identify key residues that are critical for activity and those that can be modified to enhance desired properties. nih.gov
For instance, replacing certain hydrophobic residues with others of varying hydrophobicity can modulate the peptide's interaction with the membrane core. nih.gov Similarly, substituting neutral or hydrophobic residues with cationic residues like lysine (B10760008) or arginine can increase the net positive charge and enhance the initial electrostatic interactions with microbial surfaces. mdpi.com
The structural context of these substitutions is crucial. For example, the introduction of a positive charge in the center of the nonpolar face of the helix has been shown in some antimicrobial peptides to anchor the peptide at the membrane interface, which can be a determinant for prokaryotic versus eukaryotic cell selectivity. nih.gov
Conformational Stability and Amphipathicity
The propensity of Maximin H peptides to adopt a stable α-helical conformation upon interacting with a membrane environment is critical for their function. This amphipathic structure, with distinct polar and nonpolar faces, allows for the hydrophobic residues to penetrate the lipid bilayer while the hydrophilic, charged residues interact with the lipid headgroups and surrounding water. nih.govnih.gov
Design strategies often focus on enhancing this amphipathic character. This can be achieved by strategically placing hydrophobic and hydrophilic amino acids to create a more defined segregation of these properties along the helical axis. The stability of the α-helix can also be improved through various chemical strategies, such as the introduction of helix-promoting residues like alanine (B10760859) or by cyclization. A more stable and well-defined amphipathic structure can lead to a more effective disruption of the microbial membrane.
The table below summarizes the design principles and their intended effects on the affinity and selectivity of Maximin H peptides.
| Design Principle | Structural Modification | Effect on Affinity | Effect on Selectivity |
| Optimize Hydrophobicity | Substitution of hydrophobic residues (e.g., Leu to Ala or vice versa) | Modulates insertion into the lipid bilayer | Balances antimicrobial potency with reduced host cell toxicity |
| Modulate Net Charge | Substitution with cationic residues (e.g., Lys, Arg) | Enhances initial electrostatic attraction to microbial membranes | Can improve selectivity up to a certain threshold |
| Enhance Amphipathicity | Strategic placement of hydrophobic and hydrophilic residues | Improves membrane interaction and disruption | Can favor interaction with microbial over mammalian membranes |
| Increase Helical Stability | Introduction of helix-promoting residues or cyclization | Stabilizes the active conformation | A more defined structure can lead to more specific interactions |
Advanced Analytical Methodologies in Hydroxytyrosol Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are paramount in defining the structural characteristics of peptides like Maximin-Ht. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed methods for the detailed structural analysis of such biomolecules. shu.edu
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution, offering insights under near-physiological conditions. uzh.ch For peptides like maximins, which may not have a defined structure in aqueous solutions alone, NMR studies are often conducted in solvent mixtures, such as water and 2,2,2-trifluoroethanol (B45653) (TFE), to induce and stabilize secondary structures like α-helices. nih.govnih.govresearchgate.net
One-dimensional NMR provides fundamental information about the chemical environment of specific nuclei within the peptide.
¹H NMR: Proton NMR is the most common NMR experiment due to the high natural abundance and sensitivity of the hydrogen nucleus. encyclopedia.pub In peptide analysis, the ¹H NMR spectrum reveals distinct signals for different protons in the amino acid residues. The chemical shift of these protons, particularly the amide (N-H) and alpha-carbon (Cα-H) protons, provides initial clues about the peptide's secondary structure. youtube.com For instance, specific patterns of chemical shifts can indicate the presence of α-helical or β-sheet conformations. nih.gov
¹³C NMR: Carbon-13 NMR provides information about the carbon backbone and side chains of the peptide. irisotope.com While less sensitive than ¹H NMR due to the low natural abundance of ¹³C (about 1.1%), it offers a wider range of chemical shifts, which reduces signal overlap and can be very useful for resolving ambiguities in complex spectra. slideshare.netnih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of carbon signals. emerypharma.com
| Technique | Description | Key Information Obtained |
|---|---|---|
| ¹H NMR | Detects the nuclear spin transitions of hydrogen nuclei. It is highly sensitive due to the 99.98% natural abundance of ¹H. slideshare.net | Provides information on the number and types of protons, their chemical environments, and insights into the secondary structure through chemical shifts. youtube.comslideshare.net |
| ¹³C NMR | Detects the nuclear spin transitions of carbon-13 nuclei. It is less sensitive due to the low natural abundance (1.1%) of ¹³C. irisotope.comslideshare.net | Reveals the number of non-equivalent carbons and their types (e.g., carbonyl, aromatic, aliphatic), offering direct information about the peptide's carbon framework. irisotope.com |
Two-dimensional NMR experiments are essential for the complete structural elucidation of peptides, providing correlation data that allows for the assignment of signals and the determination of spatial relationships between atoms. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. uzh.chslideshare.net In a peptide, this allows for the tracing of connections within an amino acid residue, for example, from the amide proton to the alpha-proton and then to the side-chain protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C or ¹⁵N. princeton.edu This is extremely useful for assigning carbon signals by linking them to their attached, and often already assigned, protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu It is crucial for linking different amino acid residues together by showing correlations across the peptide bond, for instance, between the amide proton of one residue and the carbonyl carbon of the preceding residue.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is arguably the most important NMR experiment for determining the 3D structure of a peptide. uzh.ch It detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. princeton.edu The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. By identifying specific short- and medium-range NOE patterns, researchers can define secondary structure elements like α-helices and β-turns. uzh.chresearchgate.net For example, the presence of strong dNN(i, i+1) connectivities is a hallmark of an α-helical structure. researchgate.net
| Experiment | Correlation Type | Primary Application in Peptide Structure Elucidation |
|---|---|---|
| COSY | ¹H - ¹H through-bond (2-3 bonds) princeton.edu | Identifies spin-coupled protons within the same amino acid residue. emerypharma.com |
| HSQC | ¹H - ¹³C/¹⁵N through-bond (1 bond) princeton.edu | Assigns carbon or nitrogen signals based on their attached protons. researchgate.net |
| HMBC | ¹H - ¹³C/¹⁵N through-bond (2-4 bonds) princeton.edu | Links adjacent amino acid residues and confirms assignments. |
| NOESY | ¹H - ¹H through-space (< 5 Å) princeton.edu | Provides distance restraints to determine the 3D structure and conformation. uzh.ch |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a peptide with high accuracy and can also be used to determine its amino acid sequence. shu.edu
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. measurlabs.comresearchgate.net For peptides like this compound, HRMS can confirm the molecular formula and identify any post-translational modifications, such as C-terminal amidation, which is common in amphibian peptides and can be crucial for their biological activity. nih.govcore.ac.uk Techniques like Quadrupole Time-of-Flight (Q-TOF) are particularly well-suited for analyzing large biomolecules, offering high sensitivity and mass accuracy. eag.com
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org While GC-MS is a gold standard for the analysis of small, volatile, and thermally stable compounds, it is not typically used for the direct analysis of intact peptides like this compound due to their large size, low volatility, and thermal lability. wikipedia.orgnih.gov However, GC-MS can be applied to peptide analysis indirectly. For example, after complete acid hydrolysis of the peptide into its constituent amino acids, these amino acids can be derivatized to make them volatile and then analyzed by GC-MS to determine the amino acid composition of the original peptide. nih.gov
| Technique | Principle | Application to this compound |
|---|---|---|
| HRMS | Provides highly accurate mass measurements, enabling the determination of elemental composition. measurlabs.comnih.gov | Confirms the precise molecular weight and molecular formula of the peptide; identifies post-translational modifications. eag.com |
| GC-MS | Separates volatile compounds which are then identified by their mass spectra. wikipedia.orgyoutube.com | Not suitable for intact peptide analysis. Used to determine amino acid composition after hydrolysis and derivatization of the peptide. nih.gov |
Mass Spectrometry (MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mpi-bremen.de Typically, the sample is first separated into its individual components by the HPLC system, and then the separated components are introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. mpi-bremen.de
A comprehensive search of scientific databases yielded no specific methods or research findings for the analysis of a compound named "this compound" using LC-MS.
Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis
Tandem Mass Spectrometry (MS/MS) is an advanced technique used for structural elucidation and quantification of compounds within complex mixtures. nih.gov In MS/MS, ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. This process provides detailed structural information about the parent ion. uconn.edu This technique is particularly valuable in proteomics and metabolomics for identifying peptides and other biomolecules. nih.govuconn.edu
No published studies detailing the use of Tandem Mass Spectrometry for the analysis or identification of "this compound" were found.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. wikipedia.org The wavelength of maximum absorbance (λmax) can provide information about the presence of specific functional groups or conjugated systems within a molecule. masterorganicchemistry.com It is a widely used method for the quantitative analysis of compounds. wikipedia.org
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of various functional groups. slideshare.net
No UV-Vis or IR spectral data for a compound specifically identified as "this compound" is available in the scientific literature.
Chromatographic Separation Techniques
Chromatography is a laboratory technique for the separation of a mixture. slideshare.net The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) and UHPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used techniques for separating, identifying, and quantifying components in a mixture. ed.ac.uk These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. ed.ac.uk UHPLC is an evolution of HPLC that uses smaller particle sizes in the column, resulting in higher resolution and faster analysis times. researchgate.net
A review of existing literature found no specific HPLC or UHPLC methods developed or validated for the analysis of "this compound."
Gas Chromatography (GC)
Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. mn-net.com In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column. mdpi.com
There are no documented methods for the separation or analysis of "this compound" using Gas Chromatography.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a chromatography technique used to separate non-volatile mixtures. fishersci.com It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel, aluminum oxide, or cellulose. This layer of adsorbent is known as the stationary phase. fishersci.com
No research articles or analytical methods describing the use of Thin Layer Chromatography for the analysis of "this compound" could be located.
Method Validation and Quality Control in HT Analysis
The validation of analytical methods is paramount to ensure that the data generated are accurate and reproducible. For hydroxytyrosol (B1673988) analysis, this involves a comprehensive evaluation of several performance characteristics to guarantee the method's suitability for its intended purpose.
To ensure the traceability and comparability of results across different laboratories and studies, robust and reliable analytical methods are essential. nih.gov High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are the most common techniques for the determination of hydroxytyrosol. mdpi.comnih.gov The reliability of these methods is established through rigorous validation procedures.
A key aspect of ensuring reliable results is the use of validated methods that are simple and robust for routine analysis. nih.gov For instance, methods involving the acid hydrolysis of hydroxytyrosol derivatives to quantify the total amount of this compound in olive oils have been optimized and validated, demonstrating high recovery rates and low limits of quantification (LOQ). nih.gov Precision, expressed as intraday and interday variability, is also a critical parameter, with studies showing relative standard deviations (RSD) below 3% for both hydroxytyrosol and its related compound, tyrosol. nih.gov
The use of certified reference materials, where available, can further enhance the traceability of measurements. Furthermore, participation in proficiency testing schemes allows laboratories to compare their results with those of other labs, thereby ensuring the comparability and reliability of their data. The development of methods with high accuracy, often with recoveries close to 100%, is a testament to the reliability of current analytical procedures for hydroxytyrosol. nih.gov
Table 1: Performance Characteristics of a Validated HPLC-DAD Method for Hydroxytyrosol Analysis
| Parameter | Hydroxytyrosol | Tyrosol | Reference |
| Linearity Range (µg/mL) | 0.1 - 19.0 | 0.1 - 19.0 | ipb.pt |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | ipb.pt |
| Limit of Detection (LOD) | 8.2 mg/kg of oil | 5.7 mg/kg of oil | ipb.pt |
| Limit of Quantification (LOQ) | 27.3 mg/kg of oil | 19.0 mg/kg of oil | ipb.pt |
| Precision (RSD) | < 1% | < 1% | ipb.pt |
| Accuracy (Recovery) | > 99% | > 99% | ipb.pt |
The accurate quantification of hydroxytyrosol is highly dependent on the efficiency of the extraction process and the sensitivity of the detection method. Optimization of these parameters is a critical step in method development.
Optimization of Extraction Parameters:
The extraction of hydroxytyrosol from complex matrices such as olive leaves, olive oil, and cosmetic products requires careful optimization to maximize recovery and minimize the co-extraction of interfering substances. mdpi.commdpi.comnih.gov
For solid samples like olive leaves, ultrasound-assisted extraction has been shown to be effective in improving the yield of hydroxytyrosol. mdpi.com Key parameters that are often optimized include:
Solvent Composition: Mixtures of ethanol (B145695) and water, as well as methanol (B129727) and water, are commonly used. ipb.ptmdpi.com The ratio of the organic solvent to water can significantly impact the extraction efficiency. For instance, the use of 60-80% ethanol has been shown to nearly double the extraction of phenolic compounds from olive leaves compared to pure water. mdpi.com
Temperature: The extraction temperature can influence the solubility of hydroxytyrosol and the viscosity of the solvent. Studies have shown that higher temperatures can lead to higher concentrations of HT in supercritical fluid extracts. ucm.es
Time: The duration of the extraction needs to be sufficient to allow for the complete transfer of the analyte from the matrix to the solvent. For example, in the hydrolysis of oleuropein (B1677263) to hydroxytyrosol, increasing the hydrolysis time from 15 to 60 minutes can double the total extract. mdpi.com
pH: The pH of the extraction solvent can affect the stability and solubility of phenolic compounds. Acidified solvents are often used to improve the extraction efficiency of hydroxytyrosol.
Solid-to-Liquid Ratio: This parameter is optimized to ensure efficient extraction while minimizing solvent consumption. mdpi.com
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Hydroxytyrosol from Olive Leaves
| Parameter | Optimal Value | Reference |
| Ultrasonic Time | 120 min | mdpi.com |
| Hydrochloric Acid Concentration | 1.60 mol/L | mdpi.com |
| Liquid-to-Material Ratio | 60.00 mL/g | mdpi.com |
Optimization of Detection Parameters:
For chromatographic analysis, typically using HPLC with DAD or MS detection, several parameters are optimized to achieve good separation and sensitive detection. nih.gov
Column: A reversed-phase C18 column is most commonly used for the separation of hydroxytyrosol. nih.gov
Mobile Phase: The composition of the mobile phase, often a mixture of acidified water and an organic solvent like methanol or acetonitrile, is optimized to achieve the best separation of hydroxytyrosol from other compounds in the extract. nih.gov Gradient elution programs are frequently employed. nih.gov
Flow Rate: The flow rate of the mobile phase is adjusted to ensure optimal separation efficiency and analysis time.
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. nih.gov
Detection Wavelength: For DAD detection, the wavelength is typically set at 280 nm, which is the absorption maximum for hydroxytyrosol. ipb.ptnih.gov
Mass Spectrometry Parameters: In LC-MS/MS analysis, parameters such as ionization source conditions (e.g., desolvation line temperature, heat block temperature) and multiple reaction monitoring (MRM) transitions are optimized for maximum sensitivity and selectivity. juntadeandalucia.esresearchgate.net
The development of sensitive biosensors, for instance, those based on single-walled carbon nanotubes and tyrosinase, has also been explored for the detection of hydroxytyrosol, with optimized electrochemical parameters leading to low detection limits. nih.gov
Computational and Theoretical Studies of Hydroxytyrosol
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are fundamental in exploring the electronic structure and reactivity of molecules like Hydroxytyrosol (B1673988). These methods solve the Schrödinger equation to obtain information about the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. DFT calculations can provide insights into various properties of Hydroxytyrosol, including the energies and distributions of frontier molecular orbitals (HOMO and LUMO), chemical hardness, global softness, global electronegativity, chemical potential, electrophilicity, nucleophilicity, and electron-accepting and -donating powers. mdpi.comresearchgate.netdissertation.com These parameters are crucial for understanding how Hydroxytyrosol might interact with other molecules and participate in chemical reactions, such as scavenging free radicals. mdpi.comresearchgate.net
Studies employing DFT have explored the reactivity of individual Hydroxytyrosol molecules. mdpi.comresearchgate.net For instance, DFT calculations have been used to determine parameters like chemical hardness (η) and softness (σ), which are important for evaluating molecular stability and reactivity. mdpi.com The energy of the highest occupied molecular orbital (EHOMO) reflects a molecule's electron-donation capacity, relevant to electron transfer processes involved in reactions like hydrogen abstraction. scirp.org Conversely, the energy of the lowest unoccupied molecular orbital (ELUMO) indicates a molecule's tendency to accept electrons. mdpi.com
DFT calculations have also been applied to investigate the antioxidant mechanisms of Hydroxytyrosol. Studies have calculated properties such as bond dissociation energy (BDE), proton dissociation enthalpy (PDE), adiabatic ionization potential (AIP), proton affinity (PA), and electron transfer enthalpy (ETE) in different environments (e.g., vacuum and water) to propose antioxidant mechanisms. researchgate.netopenarchives.gr Results from these calculations can support mechanisms like hydrogen atom transfer (HAT) in the gas phase and the Sequential Proton Loss Electron Transfer (SPLET) mechanism in aqueous environments. researchgate.netopenarchives.gr
An examination of quantum chemical parameters obtained by DFT can indicate the electron donation and acceptance abilities of Hydroxytyrosol compared to similar compounds like Tyrosol. For example, Hydroxytyrosol has been shown to slightly outperform Tyrosol in electron donation ability based on its HOMO energy. mdpi.com
Table 1 presents representative quantum chemical parameters for Hydroxytyrosol obtained through DFT calculations.
| Parameter | Value (eV) | Method | Reference |
| HOMO Energy (EHOMO) | -6.22 | DFT/GGA/DNP | mdpi.com |
| LUMO Energy (ELUMO) | -2.116 | DFT/GGA/DNP | mdpi.com |
Note: Values may vary depending on the specific DFT functional and basis set used.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the behavior of Hydroxytyrosol in more complex environments, such as its interactions with proteins or membranes, and to analyze its conformational flexibility and stability.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the binding pose and affinity of a small molecule (ligand), such as Hydroxytyrosol, to a macromolecule (receptor), typically a protein. mdpi.com This method helps to understand how Hydroxytyrosol might interact with biological targets and provides insights into potential pharmacological mechanisms. mdpi.com
Molecular docking studies have been conducted to investigate the interaction of Hydroxytyrosol with various proteins. For instance, docking studies have explored the binding of Hydroxytyrosol to enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netopenarchives.grejbio.orgnih.gov Results can indicate the potential of Hydroxytyrosol to act as an inhibitor by binding to the active site or other relevant binding pockets of these enzymes. researchgate.netopenarchives.grejbio.org
Docking studies have also been used to assess the binding affinity of Hydroxytyrosol to viral proteins, such as the SARS-CoV-2 spike protein and the ACE2 receptor, suggesting potential interactions that could influence viral entry into host cells. unimi.it The binding energy calculated from docking studies provides an estimate of the strength of the interaction. For example, Hydroxytyrosol showed a binding affinity of -6.41 kcal/mol with the spike protein and -6.10 kcal/mol with ACE2 in one study. unimi.it
Furthermore, molecular docking has been applied to study the interaction of Hydroxytyrosol with other protein targets, including HBV polymerase (binding energy of -7.0 kcal/mol) mdpi.com, androgen receptor (binding affinity of -6.2 kcal/mol) zienjournals.com, and ATG7 (binding energy of -5.785 kcal/mol) mdpi.com. These studies predict binding modes and identify key amino acid residues involved in the interactions. mdpi.comejbio.orgnih.govnih.gov
Table 2 summarizes representative molecular docking results for Hydroxytyrosol with various protein targets.
| Protein Target | Binding Affinity (kcal/mol) | Interaction Type(s) | Reference |
| SARS-CoV-2 Spike | -6.41 | Hydrogen bonding, π-alkyl, Van der Waals | unimi.it |
| ACE2 Receptor | -6.10 | Hydrogen bonding, carbon-hydrogen bonding, π-alkyl, π-π stacking, Van der Waals | unimi.it |
| HBV Polymerase | -7.0 | Hydrogen bonding | mdpi.com |
| Androgen Receptor | -6.2 | Best binding affinity compared to anastrazole | zienjournals.com |
| LOX5 | Not specified (stable interaction highlighted) | Hydrogen bonds, Van der Waals (residues within 5 Å) | ejbio.org |
| COX-2 | Noticeable binding affinity compared to NSAIDs | Binding in the catalytic cavity | nih.gov |
| MAO-B | Strong binding affinity compared to MAO-A | Similar binding sites and modes as rasagiline | nih.gov |
| ALK5 Receptor | Lower binding energy than HT acetate (B1210297), higher than tyrosol and oleuropein (B1677263) | Hydrogen binding, hydrophobic interactions | nih.gov |
| DPP4 | -6.5 (for Hydroxytyrosol 4-sulfate) | Not specified in detail | researchgate.net |
| ATG7 | -5.785 | Not specified in detail | mdpi.com |
Note: Binding affinities can vary depending on the software, force field, and protein structure used.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are used to observe the time-dependent behavior of molecules and molecular complexes. These simulations provide information about conformational changes, flexibility, and the stability of ligand-receptor interactions over time. mdpi.com
MD simulations have been employed to study the stability of Hydroxytyrosol in solution and its complexes with target proteins. For instance, MD simulations have validated the binding stability between Hydroxytyrosol and proteins like ATG7, showing that the complex remains structurally stable over simulation periods (e.g., 50 ns). mdpi.com Root Mean Square Deviation (RMSD) analysis from MD simulations can indicate the deviation of the protein-ligand complex from its initial structure over time, with lower RMSD values suggesting greater stability. mdpi.com
MD simulations have also been used to investigate the interaction of Hydroxytyrosol with enzymes like LOX5, highlighting the stability of the interaction in the predicted binding site over simulation periods (e.g., 200 ns). ejbio.org Analysis of interactions during MD simulations can reveal the persistence of hydrogen bonds and other contacts between Hydroxytyrosol and the protein residues. ejbio.org
Table 3 provides examples of molecular dynamics simulation studies involving Hydroxytyrosol.
| System Simulated | Simulation Duration | Key Findings | Reference |
| ATG7-Hydroxytyrosol Complex | 50 ns | Complex reached equilibrium and showed structural stability (RMSD analysis). | mdpi.com |
| LOX5-Hydroxytyrosol Complex | 200 ns | Stable interaction in the putative binding site, persistent hydrogen bonds. | ejbio.org |
| COX-2-Hydroxytyrosol Complex | 100 ns | Stable binding within the catalytic cavity. | nih.gov |
| MAO-B-Hydroxytyrosol Complex | Not specified | Stable interaction, information on binding residues provided. | nih.gov |
| DPP4-Hydroxytyrosol 4-sulfate Complex | Not specified | Exhibited significant stability (post-MD examination). | researchgate.net |
Theoretical Models of Bioactivity and Mechanism Prediction
Theoretical models, often based on quantum chemistry and molecular mechanics, provide fundamental insights into the electronic structure, reactivity, and interactions of molecules. These models are essential for understanding the bioactivity of compounds like Hydroxytyrosol at a molecular level scirp.org, nih.gov, nih.gov. Computational studies can predict various parameters related to antioxidant activity, such as bond dissociation energies (BDE) and ionization potentials (IP), helping to elucidate radical scavenging mechanisms scirp.org, nih.gov.
Furthermore, theoretical models can predict how Hydroxytyrosol might interact with biological systems, including proteins and membranes researchgate.net, nih.gov. Molecular dynamics simulations, for instance, can provide insights into the dynamic behavior of Hydroxytyrosol in different environments and its adsorption characteristics on surfaces researchgate.net, nih.gov, mdpi.com. These computational approaches contribute to a deeper understanding of the mechanisms underlying the observed biological effects of Hydroxytyrosol, such as its antioxidant, anti-inflammatory, and potential antitumor activities nih.gov, mdpi.com, mdpi.com.
Computational Approaches to Elucidate Receptor Mechanisms
Understanding how Hydroxytyrosol interacts with specific biological receptors is crucial for explaining its physiological effects. Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for studying these interactions nih.gov, researchgate.net, nih.gov. Molecular docking can predict the preferred binding modes and affinities of Hydroxytyrosol to target proteins, such as receptors or enzymes nih.gov, researchgate.net. This provides insights into the potential mechanisms of action, such as the inhibition of enzymes involved in bacterial processes or interaction with receptors like GPER nih.gov, researchgate.net.
Molecular dynamics simulations can further explore the stability of these binding poses and the conformational changes that occur upon ligand binding, offering a more dynamic picture of the interaction nih.gov. These computational studies help to elucidate the specific residues involved in binding and the nature of the forces driving the interaction, contributing to a detailed understanding of the receptor mechanisms modulated by Hydroxytyrosol researchgate.net, nih.gov.
Predicting Novel Chemical Entities based on Structural Principles
Computational methods are instrumental in the design and prediction of novel chemical entities based on the structural principles of known bioactive compounds like Hydroxytyrosol. By analyzing the key structural features responsible for the desired activity, computational tools can suggest modifications or design entirely new molecules with potentially improved properties scirp.org, nih.gov, dovepress.com. This involves utilizing computational approaches such as structure-based drug design, ligand-based drug design, and de novo design methods.
Structure-based approaches utilize the three-dimensional structure of target proteins to design ligands that fit into the binding site nih.gov. Ligand-based approaches rely on the known active molecules to derive pharmacophores or QSAR models that can be used to screen virtual libraries or design similar compounds researchgate.net. De novo design methods can construct novel molecular structures atom by atom or fragment by fragment based on desired properties or interactions plos.org. These computational strategies enable the prediction of novel Hydroxytyrosol derivatives or mimetics with potentially enhanced potency, selectivity, or pharmacokinetic properties, guiding the synthesis and experimental evaluation of new compounds dovepress.com.
Biological Roles of Hydroxytyrosol in Non Human Model Systems
Investigation in In Vitro Cellular Models
In vitro studies using various cell lines have been instrumental in elucidating the direct effects of hydroxytyrosol (B1673988) at the cellular level. These models allow for controlled environments to investigate specific cellular responses to hydroxytyrosol treatment.
Cellular Responses to Oxidative Stress
Hydroxytyrosol is well-recognized for its capacity to counteract oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) formation and antioxidant defenses. In vitro studies have demonstrated that hydroxytyrosol can effectively scavenge free radicals and reduce oxidative damage in various cell types. For instance, pre-incubation of renal cells with hydroxytyrosol prevented cellular cytotoxicity and increased ROS levels induced by Ochratoxin-A (OTA). frontiersin.orgnih.gov The antioxidative activity of hydroxytyrosol in these cells was further supported by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH) release. frontiersin.orgnih.gov Similarly, in bovine endometrial epithelial cells stimulated with lipopolysaccharide (LPS), hydroxytyrosol showed a significant protective effect against oxidative stress by increasing the capacity of endogenous antioxidant systems through the upregulation of the NRF2 pathway. mdpi.com Studies on human breast cancer cell lines have also documented the role of hydroxytyrosol in protecting DNA from oxidative damage in vitro. academicjournals.org Hydroxytyrosol has been shown to effectively permeate cell membranes and counteract the cytotoxic effects of ROS in various human systems. caldic.com It can prevent the increase in l-isoaspartyl residues, markers of protein damage, in cells exposed to UVA irradiation. caldic.com
Regulation of Cellular Inflammatory Responses
Hydroxytyrosol exhibits significant anti-inflammatory activity by modulating various signaling pathways involved in the inflammatory response. In vitro studies have shown its ability to inhibit the production of pro-inflammatory mediators. Treatment of human monocyte/macrophage cell line THP-1 with hydroxytyrosol resulted in a dose-dependent reduction of TNF-α transcription following LPS stimulation. mdpi.com Hydroxytyrosol has been shown to inhibit the secretion of TNF-α, IL-6, and IL-1β, and suppress NF-κB activation and ERK phosphorylation in various cell models. mdpi.comunitus.it This suggests a protective role against inflammation by inhibiting NF-κB and MAPK inflammatory pathways. mdpi.comunitus.it Hydroxytyrosol also hinders the functioning of enzymes involved in synthesizing inflammatory mediators, such as phospholipase A2, COX₂, lipoxygenase, iNOS, and myeloperoxidase. mdpi.com The anti-inflammatory effect is reinforced by its ability to decrease oxidative stress, which is closely connected to inflammatory reactions. mdpi.com In LPS-induced bovine endometrial epithelial cells, hydroxytyrosol demonstrated a protective effect against inflammation. mdpi.com
Effects on Cell Proliferation and Viability
The effects of hydroxytyrosol on cell proliferation and viability vary depending on the cell type and concentration. While some studies indicate a protective effect on healthy cells, others highlight its potential to inhibit the proliferation of cancer cells. For instance, hydroxytyrosol enhanced cell migration and maintained viability in vascular endothelial cells following H₂O₂ exposure. nih.gov It also enhanced cell proliferation in human umbilical vein endothelial cells and human osteoblastic cells at low concentrations. mdpi.com However, at higher concentrations, hydroxytyrosol can reduce cell viability and induce apoptosis in certain cancer cell lines, including breast cancer and prostate cancer cells. academicjournals.orgmdpi.comcore.ac.ukeurekaselect.com In human Schwann cells, low doses of hydroxytyrosol promoted proliferation, while high doses inhibited it. mdpi.com Studies on MCF-7 human breast cancer cells showed a reduction in cell viability and inhibition of cell proliferation in a time- and concentration-dependent manner after exposure to hydroxytyrosol. core.ac.uk This was accompanied by the induction of apoptosis and G1 cell cycle arrest. core.ac.uk
Interactive Data Table: Effects of Hydroxytyrosol on Cell Proliferation and Viability in Selected In Vitro Studies
| Cell Type | Stimulus/Condition | Hydroxytyrosol Concentration | Effect on Proliferation | Effect on Viability | Citation |
| Vascular Endothelial Cells | H₂O₂ exposure | Not specified | Enhanced | Maintained | nih.gov |
| Human Umbilical Vein Endothelial Cells | PEMF-induced | 30 µM | Enhanced | Not specified | nih.gov |
| Human Schwann Cells | None | 10, 20 ng/mL | Increased | Maintained | mdpi.com |
| Human Schwann Cells | None | 50, 100 µg/mL | Inhibited | Reduced | mdpi.com |
| MCF-7 Breast Cancer Cells | None | 50 µg/mL, 200 µg/mL | Reduced | Reduced | core.ac.uk |
| PC-3 Prostate Cancer Cells | None | 80 µmol/L | Reduced | Reduced | eurekaselect.com |
| Renal Cell Lines (MDCK, LLC-PK1, RK 13) | Ochratoxin-A (OTA) | Pre-incubation with HT | Prevented reduction | Prevented cytotoxicity | frontiersin.orgnih.gov |
| Bovine Endometrial Epithelial Cells (BEND) | LPS | 10, 25 µM | Not specified | No cytotoxic effects | mdpi.com |
| Bovine Endometrial Epithelial Cells (BEND) | LPS | 50, 100, 250 µM | Not specified | Reduced | mdpi.com |
Studies in Non-Human In Vivo Models (Mechanistic Focus)
In vivo studies using animal models provide valuable insights into the systemic effects of hydroxytyrosol and its impact on organ-specific molecular pathways and biochemical markers.
Effects on Organ-Specific Molecular Pathways (e.g., Neuroprotection in Animal Models)
Hydroxytyrosol has demonstrated protective effects in various organ systems in non-human in vivo models, with a particular focus on neuroprotection. In db/db mice, a model for type 2 diabetes, hydroxytyrosol administration elevated expression levels of mitochondrial respiratory chain complexes and the activity of complex I in the brain, suggesting neuroprotective effects potentially linked to improved mitochondrial function and reduced oxidative stress. cambridge.org Studies in rats with experimental diabetes showed that hydroxytyrosol administration had a neuroprotective effect, reducing cell death, oxidative and nitrosative stress, and brain inflammatory mediators in a model of hypoxia-reoxygenation. acs.orgresearchgate.net Hydroxytyrosol has been reported to cross the blood-brain barrier, which is crucial for its neuroprotective effects. cambridge.orgrsc.orgnih.govmdpi.com Its neuroprotective effects may be attributed to the reduction in oxidative and nitrosative stress and brain inflammatory mediators like prostaglandin (B15479496) E2 and interleukin 1β. acs.orgresearchgate.net In prenatally stressed rats, hydroxytyrosol protected neurogenesis and cognitive function by reducing oxidative stress and increasing antioxidant capacity in the hippocampus. researchgate.net It has also been shown to upregulate neurotrophic factors like BDNF and CNTF, aiding in repairing hippocampus cells apoptosis triggered by oxidative stress. researchgate.net Beyond neuroprotection, in vivo studies have also explored hydroxytyrosol's effects on other organs. In rats, hydroxytyrosol reduced oxidative stress and collagen accumulation in the kidney following OTA induction. frontiersin.orgnih.gov
Biochemical Markers of Oxidative Stress and Inflammation
In vivo studies have consistently shown that hydroxytyrosol can modulate biochemical markers associated with oxidative stress and inflammation. In a mouse model of systemic inflammation induced by LPS, hydroxytyrosol administration prevented LPS-induced increases in COX2 expression, TNF-α production, and DNA damage, while improving the total antioxidant power of plasma. nih.gov In rats, hydroxytyrosol treatment significantly increased superoxide (B77818) dismutase (SOD) activity and reduced MDA levels in both pancreas and colon tissue in a model of pancreatitis-associated gut injury. nih.gov It also counteracted the augmentations in AST, ALT, and creatinine (B1669602) levels following OTA induction in rats. frontiersin.orgnih.gov Hydroxytyrosol has been shown to reduce oxidative markers such as ROS and MDA and upregulate NO generation in vivo. mdpi.com In mice, it countered systemic inflammation by inhibiting the expression of inflammatory markers like COX2, IL-1b, IL-6, and TNF-α via mediating the SIRT6/PKM2 signaling pathway. mdpi.com An animal study showed that mice treated with a high dose of hydroxytyrosol produced more antioxidant enzymes and anti-inflammatory cytokines. mdpi.com
Metabolic Pathway Modulation in Model Organisms
Research in non-human model organisms has demonstrated that Hydroxytyrosol can significantly modulate various metabolic pathways, influencing processes related to aging, lipid metabolism, and energy homeostasis.
Studies using Caenorhabditis elegans (C. elegans) as a model organism have explored the anti-aging effects of HT. Findings indicate that HT can significantly extend the lifespan of C. elegans and improve functional performance, such as motility and pharyngeal function. This anti-aging effect is suggested to occur through a mechanism similar to that of skn-1, a transcription factor that modulates the oxidative stress pathway researchgate.net.
In teleost fish models, such as zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss), Hydroxytyrosol has demonstrated anti-obesogenic properties. In the zebrafish obesogenic test (ZOT), HT counteracted the obesogenic effect induced by a PPARγ agonist (rosiglitazone) plos.org. Studies in rainbow trout adipocytes showed that HT suppressed PPARγ protein expression and lipid accumulation plos.org. Furthermore, HT significantly reduced plasma triacylglycerol concentrations and decreased mRNA levels of the adipogenic gene fasn in the adipose tissue of HT-injected rainbow trout plos.org. These findings suggest HT's potential to modulate lipid metabolism pathways in these models.
Animal models, including mice and rats, have also been utilized to investigate HT's impact on metabolic pathways, particularly in the context of diet-induced metabolic dysfunction. In murine models of high-fat diet (HFD)-induced obesity, HT supplementation has been shown to improve metabolic impairments. HT prevented early inflammatory events linked to insulin (B600854) resistance and steatosis by reducing hepatic inflammation and oxidative/nitrosative stress and restoring glucose homeostasis nih.gov. It achieved this by activating transcription factors such as peroxisome proliferator-activated receptor (PPAR)-α and nuclear factor E2-related factor 2 (Nrf2), while deactivating nuclear factor-kappa B (NF-κB) nih.gov. HT has also been shown to improve white adipose tissue dysfunction induced by HFD in mice through the modulation of transcription factors like NF-κB, Nrf2, SREBP-1c, and PPAR-γ, as well as their target genes nih.gov.
Mitochondrial function is another key metabolic area influenced by HT in model systems. In a murine model of HFD-induced obesity, HT could normalize mitochondrial complex subunit expression and mitochondrial fission markers, suggesting an improvement in mitochondrial stress and dysfunction semanticscholar.org. HT has been demonstrated to increase mitochondrial DNA content, function, membrane potential, and density in various models semanticscholar.org. This indicates that HT can promote a shift towards more efficient oxidative metabolism and protect mitochondria from oxidative damage semanticscholar.org.
The potential for HT to modulate gut microbiota has also been proposed as a local effect, which could influence metabolic outcomes in model organisms semanticscholar.org.
Here is a summary of metabolic pathway modulation findings in various model organisms:
| Model Organism | Metabolic Pathway/Process Modulated | Key Findings |
| Caenorhabditis elegans | Oxidative stress pathway, Aging | Extended lifespan, improved functional performance (motility, pharyngeal function), modulated skn-1 pathway. researchgate.net |
| Zebrafish (Danio rerio) | Lipid metabolism, Adipogenesis (PPARγ pathway) | Counteracted diet-induced adiposity, suppressed PPARγ expression and lipid accumulation in adipocytes. plos.org |
| Rainbow Trout (Oncorhynchus mykiss) | Lipid metabolism, Adipogenesis (fasn gene expression) | Reduced plasma triacylglycerol, decreased fasn mRNA levels in adipose tissue, suppressed PPARγ expression and lipid accumulation. plos.org |
| Mice (HFD model) | Lipid metabolism, Inflammation, Oxidative stress, Glucose homeostasis, Mitochondrial function, Gut microbiota | Improved metabolic impairments, reduced hepatic inflammation, activated PPAR-α and Nrf2, deactivated NF-κB, normalized mitochondrial function. nih.govsemanticscholar.org |
| Rats | Cardiac disturbances, Oxidative stress, Mitochondrial function | Improved cardiac disturbances induced by doxorubicin, reduced oxidative damage, improved mitochondrial electron transport chain. nih.gov |
Cross-Species Comparative Studies of HT Bioactivity
Comparative studies across different species have been crucial in understanding the breadth and limitations of Hydroxytyrosol's bioactivity. Research in various non-human models, including invertebrates like C. elegans and vertebrates like fish and rodents, consistently demonstrates a range of beneficial effects attributed to HT, particularly related to its antioxidant and anti-inflammatory properties, and its influence on metabolic processes researchgate.netplos.orgnih.govsemanticscholar.orgnih.govbohrium.commdpi.comnih.govdntb.gov.ua.
Animal studies have frequently shown promising results regarding the cardioprotective effects of HT. For instance, studies in rodents have indicated benefits on cardiovascular health parameters nih.govtandfonline.com. HT has been shown to improve cardiac disturbances and protect against oxidative stress in rat models nih.gov.
However, cross-species comparisons highlight the complexity of translating findings from non-human models to humans. While animal studies often show clear cardioprotective benefits, these effects are not always as distinctly observed in human studies nih.govtandfonline.com. Disparities in findings can arise from differences in animal models, study durations, and underlying metabolic mechanisms mdpi.com. The relatively low bioavailability of HT in humans compared to the doses often used in animal studies also presents a challenge in translating preclinical results to clinical outcomes nih.gov. Furthermore, human studies sometimes involve the co-administration of HT with other bioactive compounds, making it difficult to isolate the specific effects of HT nih.gov.
Despite these challenges, comparative studies underscore the potential of HT as a bioactive compound and guide further research into its mechanisms of action and potential therapeutic applications. Studies comparing HT with its derivatives, such as hydroxytyrosol acetate (B1210297) (HTac), in cellular models also reveal differences in their efficacy in activating pathways like Nrf2, indicating variations in bioactivity even among closely related compounds nih.gov. This highlights the importance of considering the specific form of the compound when evaluating bioactivity across different systems.
Future Research Directions and Unaddressed Gaps in Hydroxytyrosol Studies
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The natural biosynthesis of hydroxytyrosol (B1673988) in olive plants (Olea europaea) involves a complex network of enzymatic reactions that are not yet fully understood. nih.gov While key enzymes such as polyphenol oxidase (PPO), DOPA decarboxylase (DDC), copper amine oxidase (CuAO), and aldehyde dehydrogenase (ALDH) have been identified, the complete sequence of events and the interplay between different pathways require further investigation. nih.govmdpi.com
In olive trees, tyrosine serves as the precursor for two primary biosynthetic routes leading to hydroxytyrosol. nih.govmdpi.com One pathway proceeds through the conversion of L-DOPA and dopamine (B1211576), while the other utilizes tyramine (B21549) and 4-hydroxyphenylethanol. mdpi.com Research has also pointed to the involvement of enzymes like tyrosine decarboxylase (TDC), monoamine oxidase (MAO), and phenylacetaldehyde reductase (PAR). researchgate.net However, the precise regulation of these pathways and the identification of all participating enzymes remain incomplete. Future research should focus on:
Transcriptome and Proteome Analysis: Comprehensive analysis of olive fruit and leaf tissues at different developmental stages can help identify novel enzymes and regulatory factors involved in HT biosynthesis. researchgate.net
Enzyme Characterization: Detailed biochemical characterization of the known and newly discovered enzymes will provide insights into their substrate specificity, kinetics, and regulatory mechanisms.
Development of Novel and Sustainable Biotechnological Production Platforms
The increasing demand for hydroxytyrosol in the pharmaceutical, nutraceutical, and cosmetic industries necessitates the development of efficient and sustainable production methods. mdpi.comnih.gov While chemical synthesis and extraction from olive by-products are current methods, biotechnological production using engineered microorganisms offers a promising and environmentally friendly alternative. researchgate.netnih.gov
Significant progress has been made in engineering Escherichia coli and Saccharomyces cerevisiae for the de novo production of hydroxytyrosol from simple carbon sources like glucose. nih.govacs.orgasm.orgresearchgate.net These strategies typically involve the introduction of heterologous genes to construct artificial biosynthetic pathways. For instance, the hydroxylase complex HpaBC from E. coli has been successfully used to convert tyrosol to hydroxytyrosol in engineered yeast. nih.gov
Future research in this area should aim to:
Optimize Metabolic Pathways: Further metabolic engineering to enhance the precursor supply and redirect carbon flux towards hydroxytyrosol production can significantly improve yields. nih.govacs.org This includes eliminating feedback inhibition and balancing the expression of pathway enzymes. d-nb.info
Discover and Engineer Novel Enzymes: Screening for more efficient enzymes, such as phenol (B47542) hydroxylases, and improving their catalytic performance through protein engineering can overcome current limitations. acs.org
Utilize Sustainable Feedstocks: Exploring the use of lignocellulosic biomass and other low-cost, renewable feedstocks for microbial fermentation will enhance the economic viability and sustainability of hydroxytyrosol production.
Table 1: Biotechnological Production of Hydroxytyrosol in Engineered Microorganisms
| Microorganism | Key Engineering Strategy | Hydroxytyrosol Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Integration of HpaBC complex, redirection of metabolic flux | ~375 mg/L | nih.gov |
| Escherichia coli | Cloning and functional characterization of HpaBC, deletion of acetic acid pathway | 1.81 g/L (shake flask), 2.95 g/L (fed-batch) | researchgate.net |
| Saccharomyces cerevisiae | Gene screening and overexpression of phenol hydroxylases, multimodule engineering | 308.65 mg/L | acs.org |
| Escherichia coli | Dual pathway construction for HT production from glucose | 270.8 mg/L | plos.org |
Advanced Mechanistic Studies using Multi-Omics Approaches
While the antioxidant and anti-inflammatory properties of hydroxytyrosol are well-documented, the underlying molecular mechanisms are not fully elucidated. mdpi.comnih.gov Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular responses to hydroxytyrosol treatment.
These advanced techniques can help to:
Identify Molecular Targets: Uncover the specific proteins, genes, and metabolic pathways that are modulated by hydroxytyrosol.
Elucidate Signaling Pathways: Detail the signaling cascades, such as the Nrf2 and PPARGC1α pathways, that are activated by hydroxytyrosol to exert its protective effects. mdpi.com
Understand Complex Biological Effects: Provide a deeper understanding of its role in cardiovascular protection, neuroprotection, and anticancer activity. mdpi.comnih.gov For instance, studies have shown that hydroxytyrosol can activate autophagy pathways to reduce neuronal damage in models of Alzheimer's disease. mdpi.com
Rational Design of HT Analogs with Enhanced Specificity and Bioactivity
The chemical structure of hydroxytyrosol can be modified to improve its bioavailability, stability, and biological activity. mdpi.com The synthesis of novel hydroxytyrosol analogs with enhanced properties is a promising area of research. acs.orgnih.govresearchgate.net
Key strategies in this area include:
Lipophilic Derivatives: The synthesis of lipophilic esters and ethers of hydroxytyrosol can improve its absorption and ability to cross cell membranes. nih.govacs.orgnih.gov For example, hydroxytyrosol acetate (B1210297) has shown good solubility in oils and can be hydrolyzed by lipases for a controlled release of hydroxytyrosol. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the hydroxytyrosol scaffold and subsequent evaluation of the biological activity of the resulting analogs can help to identify the key structural features responsible for its therapeutic effects. acs.orgnih.gov Studies have shown that the position of the phenolic hydroxyl groups and modifications to the aliphatic side chain can influence antioxidant capacity. acs.orgnih.gov
Hybrid Molecules: Combining hydroxytyrosol or its analogs with other bioactive molecules can lead to synergistic effects and novel therapeutic applications. nih.gov
Table 2: Examples of Synthesized Hydroxytyrosol Analogs and Their Properties
| Analog Type | Modification | Observed Property/Activity | Reference |
|---|---|---|---|
| Cyclo-substituted analogs | Substitution at the C-1 position of the aliphatic side chain | Higher inhibitory activity against MG-63 human osteoblast-like cells compared to HT | nih.gov |
| Lipophilic esters | Esterification with fatty acids | Improved solubility in oils and emulsions | nih.gov |
| Catecholic structural analogs | Homologation of the alcoholic chain and 2,3-position of catecholic hydroxyls | Higher in vitro antioxidant capacity than corresponding hydroxytyrosyl derivatives | acs.org |
| Hybrid molecules | Coupling with adamantane | Potent protective effects against metabolic overload-induced endothelial dysfunction | nih.gov |
Integration of Advanced Computational Methods for Predictive Modeling
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions of hydroxytyrosol and its analogs with biological targets. researchgate.netresearchgate.netejbio.orgnih.gov These in silico studies can predict the binding affinity and mode of interaction of hydroxytyrosol with enzymes like cyclooxygenase, lipoxygenase, and monoamine oxidase-B (MAO-B), providing insights into its anti-inflammatory and neuroprotective mechanisms. researchgate.netnih.gov
Future computational research should focus on:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel hydroxytyrosol analogs before their synthesis.
Mechanism of Action: Using quantum mechanical calculations to further elucidate the mechanisms behind its antioxidant activity, such as the hydrogen atom transfer and sequential proton loss electron transfer (SPLET) mechanisms. researchgate.net
Drug Design: Utilizing computational tools to design novel hydroxytyrosol-based inhibitors with improved specificity and potency for therapeutic targets. ejbio.org
Exploration of HT's Biological Roles in Complex Non-Human Systems
The biological effects of hydroxytyrosol are not limited to human health. As a secondary metabolite in olive plants, it plays a role in defense against pathogens and herbivores. wikipedia.org Further research is needed to explore its ecological functions and its effects on other organisms.
Potential areas of investigation include:
Plant Biology: Investigating the role of hydroxytyrosol in plant signaling, growth, and development.
Microbiology: Exploring its antimicrobial properties against a broader range of microorganisms and understanding its impact on microbial communities. In silico analyses have shown a high binding affinity of HT to essential bacterial proteins, suggesting its potential as an antimicrobial agent. researchgate.net
Ecosystem Dynamics: Studying the fate and effects of hydroxytyrosol in soil and aquatic environments.
By addressing these future research directions, the scientific community can unlock the full potential of hydroxytyrosol as a valuable natural compound for a wide range of applications in medicine, food science, and beyond.
Q & A
Basic Research Questions
Q. How to formulate a precise research question for studying Maximin-Ht?
- Methodology : Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural interactions). Narrow the scope using the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound interact with [specific receptor] under varying pH conditions in vitro?" Avoid vague terms; instead, use measurable outcomes like binding affinity or enzymatic inhibition rates. Validate the question’s feasibility through pilot experiments or computational modeling .
Q. What experimental design considerations are critical for this compound studies?
- Methodology : Prioritize reproducibility by documenting protocols in detail (e.g., buffer compositions, temperature controls). Include negative/positive controls to isolate variables. For synthesis or characterization, follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
Q. What data collection methods are effective for this compound research?
- Methodology : Use structured tools like Google Forms for survey-based studies (e.g., researcher feedback on synthesis challenges) . For experimental data, employ high-throughput screening or automated assays to minimize human error. Optimize query design in databases (e.g., PubMed) using Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial") to filter irrelevant results .
Advanced Research Questions
Q. How to resolve contradictions in this compound experimental data?
- Methodology : Conduct sensitivity analysis to identify outlier-prone steps (e.g., purification methods). Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry). For conflicting bioactivity results, assess contextual factors like cell-line specificity or assay interference. Document limitations transparently (e.g., "Inconsistent cytotoxicity data may stem from batch-to-batch variability") .
Q. What strategies ensure reproducibility in this compound studies?
- Methodology :
- Protocol standardization : Share step-by-step workflows via platforms like Protocols.io .
- Data transparency : Deposit raw spectra, chromatograms, and code in repositories like Zenodo .
- Collaborative validation : Invite independent labs to replicate key findings, addressing variability in equipment or techniques .
Q. How to address ethical considerations in this compound research involving animal models?
- Methodology : Adhere to institutional review board (IRB) guidelines for humane endpoints and sample sizes. Justify animal use by demonstrating the study’s potential impact (e.g., therapeutic applications). Disclose conflicts of interest, particularly if collaborating with entities holding patents on this compound derivatives .
Q. How to integrate quantitative and qualitative data in this compound studies?
- Methodology : Use mixed-methods frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
